![molecular formula C13H16BrCl2N3 B11795780 5-(4-bromophenyl)-2-[(2S)-pyrrolidin-2-yl]-1H-imidazole;dihydrochloride](/img/structure/B11795780.png)
5-(4-bromophenyl)-2-[(2S)-pyrrolidin-2-yl]-1H-imidazole;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-ブロモフェニル)-2-[(2S)-ピロリジン-2-イル]-1H-イミダゾール;ジハイドロクロリドは、その独特な構造と潜在的な用途から、さまざまな科学分野で注目を集めている化学化合物です。この化合物は、ブロモフェニル基、ピロリジニル基、イミダゾール環を特徴としており、研究や産業目的のための汎用性の高い分子となっています。
準備方法
合成経路と反応条件
5-(4-ブロモフェニル)-2-[(2S)-ピロリジン-2-イル]-1H-イミダゾールの合成は、通常、以下の手順を含みます。
イミダゾール環の形成: イミダゾール環は、グリオキサル、アンモニア、ホルムアルデヒドを酸性条件下で縮合させることで合成できます。
ブロモフェニル基の導入: ブロモフェニル基は、触媒の存在下で臭素またはN-ブロモスクシンイミド(NBS)を用いた臭素化反応によって導入されます。
ピロリジニル基の付加: ピロリジニル基は、求核置換反応によって付加されます。この反応では、イミダゾール誘導体が塩基性条件下でピロリジン誘導体と反応します。
工業生産方法
この化合物の工業生産には、効率と収率を向上させるために、連続フロー合成技術が用いられる場合があります。 これらの方法は、マイクロリアクターを使用して反応条件を精密に制御することが多く、より持続可能でスケーラブルな生産プロセスにつながります .
化学反応解析
反応の種類
5-(4-ブロモフェニル)-2-[(2S)-ピロリジン-2-イル]-1H-イミダゾールは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。
置換: ブロモフェニル基は、アミンやチオールなどの求核剤と求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 水酸化ナトリウムなどの塩基の存在下でのアミンなどの求核剤。
生成される主要な生成物
酸化: 対応するカルボン酸またはケトンの生成。
還元: アルコールまたはアミンの生成。
置換: 置換されたイミダゾール誘導体の生成。
科学研究における用途
5-(4-ブロモフェニル)-2-[(2S)-ピロリジン-2-イル]-1H-イミダゾールは、科学研究においていくつかの用途があります。
化学: 有機合成におけるビルディングブロックとして、および配位化学におけるリガンドとして使用されます。
生物学: 酵素のメカニズムを研究するための生化学プローブとしての可能性が調査されています。
医学: 抗炎症作用や抗がん作用など、その潜在的な治療効果が検討されています。
化学反応の分析
Types of Reactions
5-(4-Bromophenyl)-2-[(2S)-pyrrolidin-2-yl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
科学的研究の応用
5-(4-Bromophenyl)-2-[(2S)-pyrrolidin-2-yl]-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals
作用機序
5-(4-ブロモフェニル)-2-[(2S)-ピロリジン-2-イル]-1H-イミダゾールの作用機序は、酵素や受容体などの特定の分子標的との相互作用に関与しています。ブロモフェニル基は、疎水性ポケットへの結合を促進する可能性があり、イミダゾール環は水素結合や金属イオンとの配位に関与することができます。 これらの相互作用は、標的タンパク質の活性を調節し、さまざまな生物学的効果をもたらす可能性があります .
類似化合物との比較
類似化合物
4-ブロモフェニル 4-ブロモベンゾエート: 弾性、脆性、可塑性に優れていることが知られています.
5-(4-ブロモフェニル)イソキサゾール: 医薬品有効成分として使用されています.
3-(3-ブロモフェニル)プロピオン酸: フタロシアニンおよびフタロシアニン-フラーレンダイアドの合成に使用されています.
独自性
5-(4-ブロモフェニル)-2-[(2S)-ピロリジン-2-イル]-1H-イミダゾールは、ブロモフェニル基、ピロリジニル基、イミダゾール環という独自の組み合わせによって際立っています。この構造は、さまざまな化学修飾や用途のための汎用性の高いプラットフォームを提供し、科学研究や産業プロセスにおける貴重な化合物となっています。
特性
分子式 |
C13H16BrCl2N3 |
|---|---|
分子量 |
365.1 g/mol |
IUPAC名 |
5-(4-bromophenyl)-2-[(2S)-pyrrolidin-2-yl]-1H-imidazole;dihydrochloride |
InChI |
InChI=1S/C13H14BrN3.2ClH/c14-10-5-3-9(4-6-10)12-8-16-13(17-12)11-2-1-7-15-11;;/h3-6,8,11,15H,1-2,7H2,(H,16,17);2*1H/t11-;;/m0../s1 |
InChIキー |
NYNXQXLXROQQKP-IDMXKUIJSA-N |
異性体SMILES |
C1C[C@H](NC1)C2=NC=C(N2)C3=CC=C(C=C3)Br.Cl.Cl |
正規SMILES |
C1CC(NC1)C2=NC=C(N2)C3=CC=C(C=C3)Br.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


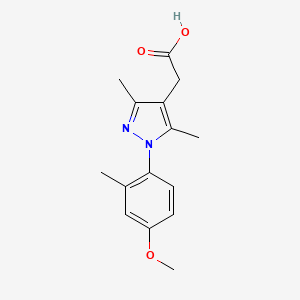
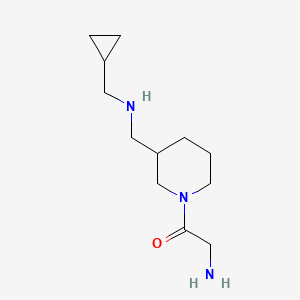

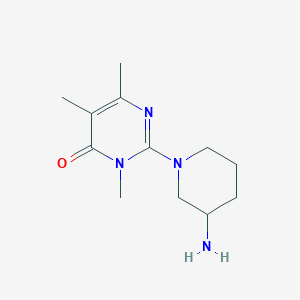
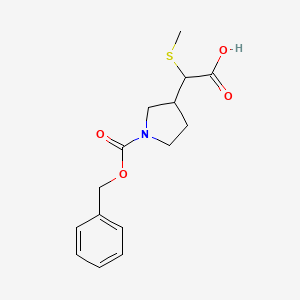
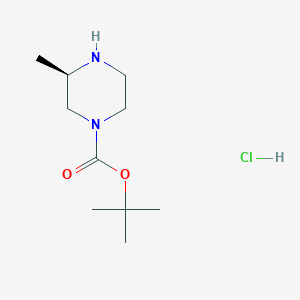
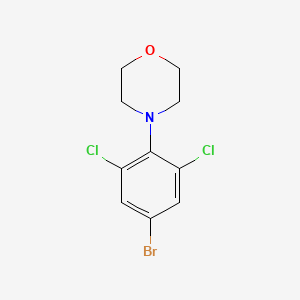


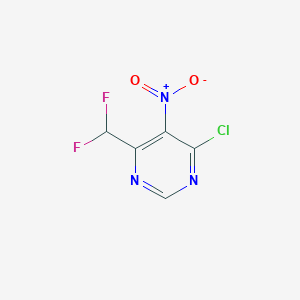

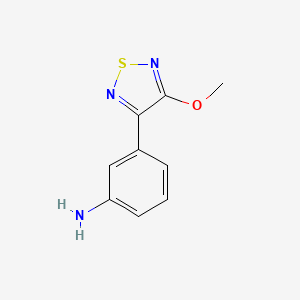

![1-(Benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazole-4-carboxylicacid](/img/structure/B11795774.png)
